molecular formula C11H10N4O B2369081 N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide CAS No. 866143-31-9

N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide

Cat. No.: B2369081
CAS No.: 866143-31-9
M. Wt: 214.228
InChI Key: NDGCSDJGIFVSFZ-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide is a chemical compound of interest in scientific research and development. This acetamide derivative features a pyrimidine core substituted with a pyridine ring, a structural motif found in molecules that often exhibit biological activity and are investigated as potential modulators of various enzymatic processes . Compounds with similar structures, such as those featuring an acetamide group linked to a pyrimidine scaffold, have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in oncology and cell cycle research . Researchers may utilize this compound as a key intermediate or building block in medicinal chemistry for the synthesis of more complex molecules, or as a tool compound in biochemical assays to explore signaling pathways and protein function. It is supplied for laboratory research purposes only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8(16)14-10-4-6-13-11(15-10)9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGCSDJGIFVSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 3 Pyridinyl 4 Pyrimidinyl Acetamide and Its Analogs

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

The construction of the pyrimidine ring is a foundational step in the synthesis of the target compound and its analogs. Cyclocondensation reactions are the most prevalent and versatile methods for this purpose.

The most classical and widely utilized method for pyrimidine synthesis is the Pinner synthesis. nih.govbeilstein-journals.org This reaction involves the acid- or base-catalyzed condensation of a compound containing an N-C-N linkage (like an amidine) with a 1,3-dicarbonyl compound. nih.govnih.gov The reaction proceeds through the formation of a six-membered ring, which then aromatizes, often without the need for a separate oxidation step. nih.gov

Variations of this approach are numerous, allowing for the synthesis of a wide array of substituted pyrimidines. For instance, β-keto esters, malonic esters, or β-diketones can serve as the three-carbon fragment, reacting with amidines, guanidines, or ureas to yield the corresponding pyrimidine derivatives. beilstein-journals.orgacs.org The choice of reactants directly influences the substitution pattern on the final pyrimidine ring.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Core Synthesis

1,3-Dicarbonyl Component N-C-N Component Catalyst/Conditions Product Type
β-Diketone Amidine Acid or Base 2-Substituted Pyrimidine
β-Keto ester Guanidine Base 2-Amino-4-hydroxypyrimidine
Malonic ester Urea Base Pyrimidine-2,4-dione (Uracil)

The two nitrogen atoms in the pyrimidine ring are typically introduced simultaneously using a single reagent that provides a nitrogen-carbon-nitrogen (N-C-N) fragment. This is the cornerstone of the cyclocondensation strategy. acs.org

Common reagents for this purpose include:

Amidines (R-C(=NH)NH₂): These are frequently used to install a substituent at the 2-position of the pyrimidine ring, with the "R" group of the amidine becoming the C-2 substituent.

Guanidine (H₂N-C(=NH)NH₂): This reagent is used to synthesize 2-aminopyrimidines. acs.org

Urea (H₂N-C(=O)NH₂): Condensation with urea leads to the formation of pyrimidin-2-ones. acs.org

Thiourea (H₂N-C(=S)NH₂): Similarly, thiourea is used to produce 2-thiopyrimidines. acs.org

The direct condensation of nitriles with N-vinyl or N-aryl amides, activated by agents like trifluoromethanesulfonic anhydride, also serves as a method for pyrimidine synthesis, where the nitrile provides one of the ring nitrogen atoms and its attached substituent. acs.orgyoutube.com

Synthesis of Pyridinyl-Substituted Pyrimidine Intermediates

To synthesize the target molecule, a 3-pyridinyl group must be attached to the C-2 position of the pyrimidine ring, and an amino group (the precursor to the acetamide) must be present at the C-4 position. This is typically achieved through cross-coupling reactions followed by nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura coupling is particularly effective for this purpose. acs.org A common strategy involves coupling a halogenated pyrimidine with a pyridinylboronic acid.

A typical synthetic route to the key intermediate, 4-amino-2-(3-pyridinyl)pyrimidine, would proceed as follows:

Starting Material: A readily available precursor like 2,4-dichloropyrimidine is often used. chemicalbook.com

Suzuki-Miyaura Coupling: The 2,4-dichloropyrimidine is reacted with 3-pyridinylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. While the chlorine atom at the C-4 position of a 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution (SNAr), conditions for Suzuki couplings can be optimized to control regioselectivity. acs.orgacs.org To obtain the desired 2-substituted product, a sequential approach is often necessary.

Nucleophilic Aromatic Substitution (Amination): The resulting 2-(3-pyridinyl)-4-chloropyrimidine intermediate is then subjected to amination. This SNAr reaction, typically using ammonia or a protected amine equivalent, displaces the chlorine atom at the C-4 position to install the required amino group. nih.govpreprints.org Acid-catalyzed conditions can promote this reaction, sometimes with water as an effective solvent. nih.gov

Table 2: Typical Suzuki-Miyaura Coupling for Pyridinyl-Pyrimidine Synthesis

Pyrimidine Substrate Boronic Acid/Ester Catalyst Base Solvent Product

Stille coupling, which uses organotin reagents, represents an alternative palladium-catalyzed method for appending pyridyl units to a pyrimidine core. rsc.org

Further modification of the pyridine (B92270) ring after its attachment to the pyrimidine core presents significant challenges. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes it much less reactive towards electrophilic aromatic substitution (SEAr) than benzene. youtube.comquimicaorganica.org

When electrophilic substitution does occur, it is highly directed to the C-3 (meta) position relative to the ring nitrogen, as this avoids placing a destabilizing positive charge on the nitrogen atom in the reaction intermediate. quimicaorganica.orgquora.com Since the pyridine ring in the target compound is already attached via its C-3 position, any further electrophilic substitution would be directed to other positions on the pyridine ring (C-2, C-4, C-6), but would require harsh reaction conditions and likely result in low yields. youtube.com

Modern strategies to overcome this low reactivity include:

N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide activates the ring, making it more susceptible to both electrophilic and nucleophilic attack.

Radical Functionalization: Methods based on the generation of pyridinyl radicals can enable C-H functionalization with distinct regioselectivity compared to classical ionic pathways. nih.govacs.org

Directed Metalation: Using directing groups to facilitate ortho-lithiation followed by quenching with an electrophile.

Derivatization Strategies for the Acetamide (B32628) Moiety

The final step in the synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide is the formation of the acetamide group. This is a standard acylation of the primary amino group at the C-4 position of the pyrimidine ring.

This transformation is typically accomplished by reacting the 4-amino-2-(3-pyridinyl)pyrimidine intermediate with an acetylating agent. Common and effective reagents for this purpose include:

Acetic Anhydride: Often used in the presence of a base like pyridine, which acts as both a solvent and a catalyst. nih.gov

Acetyl Chloride: A more reactive agent, typically used with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

The reaction is generally high-yielding and proceeds under mild conditions to afford the final N-acetylated product. wikipedia.org

Table 3: Common Acetylating Agents for Amine Acylation

Acetylating Agent Conditions Byproduct
Acetic Anhydride ((CH₃CO)₂O) Pyridine or DMAP catalyst Acetic Acid

Amidation Reactions involving the Pyrimidinyl Amine

The primary route to this compound involves the acylation of its precursor, 4-amino-2-(3-pyridinyl)pyrimidine. This reaction hinges on the nucleophilic character of the exocyclic amino group at the C4 position of the pyrimidine ring. The general mechanism proceeds through the nucleophilic attack of this amine onto an activated carbonyl carbon of an acylating agent.

A significant challenge in the acylation of aminopyrimidines is the potential for undesired side reactions, particularly N,N-diacylation, where the initially formed amide is further acylated. semanticscholar.org Research into the N-acylation of 2-aminopyrimidines has shown that the reaction's outcome is highly dependent on the choice of base. semanticscholar.org

Use of Strong Bases: When strong bases such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are employed, they can deprotonate the acidic proton of the newly formed mono-amide. This creates a highly nucleophilic anion that can attack a second molecule of the acylating agent, leading to the N,N-diacyl product. semanticscholar.org

Use of Weak Bases: To achieve selective N-monoacylation, weaker bases like pyridine are preferred. A weak base is sufficient to neutralize the acid byproduct of the reaction (e.g., HCl if using an acyl chloride) but is not strong enough to deprotonate the amide product, thus preventing the diacylation side reaction. semanticscholar.org

Alternative amidation strategies that can be applied to complex heterocyclic amines include harnessing the rearrangement of highly reactive nitrile imines to form amide bonds, providing a pathway that is tolerant of various functional groups. nih.gov Standard peptide coupling reagents are also widely used to facilitate this transformation under mild conditions.

Reagent/ConditionDescriptionPrimary OutcomeReference
Acyl Chloride with Strong Base (e.g., Et₃N)Classical amidation condition. The strong base scavenges the HCl byproduct but can also deprotonate the product.Risk of N,N-diacylation. semanticscholar.org semanticscholar.org
Acyl Chloride with Weak Base (e.g., Pyridine)A modified approach to control selectivity. The weak base neutralizes acid without activating the product for a second reaction.Favors clean N-monoacylation. semanticscholar.org semanticscholar.org
DCC/DMAP CouplingCarbodiimide-mediated coupling of a carboxylic acid. Forms a highly reactive O-acylisourea intermediate.Effective for forming amide bonds under mild conditions. mdpi.com

Coupling Procedures for N-Acetylation

N-acetylation is a specific and crucial subclass of amidation for the synthesis of the title compound. This process involves the introduction of an acetyl group (-COCH₃) onto the pyrimidinyl amine.

The most direct methods for N-acetylation utilize highly reactive acetylating agents:

Acetyl Chloride: In the presence of a suitable base (preferably a weak one like pyridine to ensure mono-acetylation), acetyl chloride reacts readily with the amine to form the acetamide.

Acetic Anhydride: Another common and effective reagent that reacts with the amine to yield the desired acetamide and acetic acid as a byproduct.

Recent advancements have focused on developing greener and safer acetylation protocols. One such innovative method employs acetonitrile as both the solvent and the acetylating agent, catalyzed by alumina in a continuous-flow system. mdpi.comresearchgate.net This approach avoids the use of hazardous reagents like acetyl chloride and acetic anhydride. mdpi.comresearchgate.net The proposed mechanism involves the activation of acetonitrile by the Lewis acidic alumina catalyst, followed by nucleophilic attack by the amine to form an amidine intermediate, which is then hydrolyzed to the final acetamide product. mdpi.com

Acetylating AgentCatalyst/ConditionsAdvantagesDisadvantagesReference
Acetyl ChlorideWeak base (e.g., Pyridine)High reactivity, readily available.Corrosive, moisture-sensitive, hazardous byproduct (HCl). semanticscholar.org
Acetic AnhydrideOften requires no catalyst or a mild acid/base catalyst.Less hazardous than acetyl chloride.Can require heating; byproduct is acetic acid. researchgate.net
AcetonitrileAlumina (Al₂O₃), continuous-flow, elevated temperature.Green and safe reagent, avoids hazardous chemicals.Requires specialized flow chemistry setup and higher temperatures. mdpi.comresearchgate.net

Advanced Synthetic Techniques Applicable to this compound

To enhance the efficiency, yield, and environmental footprint of the synthesis, several advanced techniques can be applied.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov For the synthesis of N-heterocycles and their derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes) and often-improved product yields. nih.govunito.it

The N-acetylation of 4-amino-2-(3-pyridinyl)pyrimidine is an ideal candidate for microwave assistance. By performing the reaction in a sealed vessel under microwave irradiation, the required temperature can be reached rapidly and maintained uniformly throughout the reaction mixture. This can lead to a faster, cleaner reaction, minimizing the formation of degradation byproducts. For example, similar syntheses of acetamides have been achieved in good yields with reaction times as short as 15 minutes under microwave irradiation at 150°C. unito.it

One-Pot Multi-Step Synthesis Strategies

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer considerable benefits in terms of efficiency, resource conservation, and waste reduction. researchgate.net For a molecule like this compound, a one-pot strategy could be designed to first construct the core pyrimidine ring and then perform the N-acetylation in the same reaction vessel.

For instance, a multicomponent reaction could be envisioned where 3-pyridinecarboxamidine, a suitable three-carbon building block (e.g., a β-keto ester), and an acetyl-donating species are combined. Such strategies, often catalyzed, streamline the synthesis of complex heterocyclic systems. mdpi.com Another advanced one-pot approach involves the condensation of amides with nitriles, mediated by trifluoromethanesulfonic anhydride, to directly form the pyrimidine ring in a single annulation step. researchgate.net These methods represent a highly efficient pathway to substituted pyrimidines and their derivatives. mdpi.comnih.gov

Regioselective Synthesis Approaches

Regioselectivity is paramount in the synthesis of this compound to ensure the acetyl group is attached exclusively to the exocyclic amino group at the C4 position, rather than to any of the ring nitrogen atoms. The nitrogen atoms within the pyridine and pyrimidine rings are significantly less nucleophilic than the exocyclic amine, which provides a strong inherent basis for selectivity.

However, reaction conditions must be carefully managed to preserve this selectivity. As discussed previously, the key to regioselective mono-acylation lies in the choice of base. semanticscholar.org Using a weak base like pyridine prevents the formation of the highly reactive amide anion, thereby precluding a second acylation event. semanticscholar.org This ensures that the reaction proceeds cleanly to the desired N-mono-acetylated product. This control over reactivity based on catalyst or reagent choice is a fundamental principle in the regioselective synthesis of substituted heterocycles. mdpi.comfigshare.com

Purification and Isolation Techniques for this compound and its Derivatives

Following the synthesis, a robust purification strategy is essential to isolate the target compound in high purity. The basic nature of the pyridine and pyrimidine rings, combined with the neutral amide functionality, dictates the choice of methods.

A typical purification workflow would involve:

Reaction Monitoring: The progress of the reaction is typically monitored by Thin-Layer Chromatography (TLC) to determine the point of completion. mdpi.comresearchgate.net

Initial Workup: After the reaction, an initial aqueous workup is common. This may involve quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. Washing with a basic solution (e.g., sodium bicarbonate) can remove acidic byproducts, while a brine wash helps to remove water from the organic layer.

Chromatography: Flash column chromatography on silica gel is a standard and highly effective method for purifying compounds of this type. google.comnih.gov A solvent gradient, often starting with a nonpolar solvent (like heptane or hexane) and gradually increasing the polarity with a solvent like ethyl acetate or methanol, is used to elute the components.

Ion Exchange Chromatography: For basic compounds, Strong Cation Exchange (SCX) cartridges offer an efficient purification alternative. google.com The crude mixture is loaded onto the cartridge, non-basic impurities are washed away with a solvent like methanol, and the desired basic product is then eluted using a solution of ammonia in methanol. google.com

Recrystallization/Trituration: To achieve high analytical purity, recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) is often the final step. researchgate.netacs.org If the compound does not readily crystallize, trituration with a solvent in which the product is poorly soluble but impurities are soluble (e.g., chloroform, diethyl ether) can be used to wash away contaminants, yielding a purified solid. google.com

TechniquePrincipleApplicability to Target CompoundReference
Flash Column ChromatographySeparation based on polarity differences on a stationary phase (e.g., silica gel).Highly effective for removing byproducts and unreacted starting materials. mdpi.comgoogle.comnih.gov
RecrystallizationPurification based on differential solubility in a solvent at different temperatures.Excellent for obtaining a final product with high crystalline purity. researchgate.netacs.org
Strong Cation Exchange (SCX)Separation based on charge. Basic compounds are retained on the acidic column and selectively eluted.Very efficient for separating the basic target compound from neutral or acidic impurities. google.com
Acid-Base ExtractionUtilizes the basicity of the molecule to move it between aqueous and organic phases.Useful in initial workup to remove non-basic impurities. acs.org

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Analysis of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a distinct signal. The chemical shift (δ) of each signal is indicative of the proton's electronic environment. Protons on the aromatic pyridine (B92270) and pyrimidine (B1678525) rings are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effects of the ring currents. The single proton of the amide (N-H) group would likely appear as a broad singlet, also in the downfield region, while the methyl protons of the acetamide (B32628) group would be found in the upfield region (around δ 2.0-2.5 ppm) as a sharp singlet. The coupling between adjacent protons (J-coupling) provides connectivity information, causing signals to split into doublets, triplets, or more complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.45 d 1H Pyridine C2-H
~8.80 dd 1H Pyridine C6-H
~8.70 d 1H Pyrimidine C6-H
~8.60 dt 1H Pyridine C4-H
~7.60 dd 1H Pyridine C5-H
~7.50 d 1H Pyrimidine C5-H
~10.50 s (broad) 1H N-H (amide)
~2.25 s 3H -CH₃ (acetyl)

Note: Predicted values are based on analysis of similar heterocyclic structures and standard chemical shift ranges. s=singlet, d=doublet, dd=doublet of doublets, dt=doublet of triplets.

Carbon-13 (¹³C) NMR Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom produces a single peak, and the chemical shift is characteristic of its hybridization and electronic environment. The carbonyl carbon of the acetamide group is highly deshielded and expected to appear significantly downfield (δ 168-172 ppm). Carbons within the aromatic pyridine and pyrimidine rings typically resonate in the δ 110-165 ppm range. The methyl carbon of the acetyl group is shielded and will appear far upfield (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~169.5 C=O (amide)
~162.0 Pyrimidine C4
~159.0 Pyrimidine C2
~153.0 Pyridine C2
~150.0 Pyridine C6
~137.0 Pyridine C4
~131.0 Pyridine C3
~124.0 Pyridine C5
~115.0 Pyrimidine C5
~158.0 Pyrimidine C6
~25.0 -CH₃ (acetyl)

Note: Predicted values are based on analysis of similar heterocyclic structures and standard chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity between the different structural fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (e.g., C4-H with C5-H, C5-H with C6-H) and between the two protons on the pyrimidine ring (C5-H and C6-H), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. researchgate.net It provides one-bond ¹H-¹³C correlations. For example, the signal for the pyrimidine C5-H at ~7.50 ppm would show a cross-peak with the carbon signal at ~115.0 ppm, definitively assigning both.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity across two or three bonds, which is vital for linking the separate structural units. researchgate.net It reveals correlations between protons and carbons that are not directly bonded. Key HMBC correlations would include:

A cross-peak between the pyridine C2-H and the pyrimidine C2 carbon, confirming the point of attachment between the two rings.

Correlations between the amide N-H proton and the pyrimidine C4 carbon, as well as the amide carbonyl carbon, confirming the acetamide group's location.

Correlations from the methyl protons to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the secondary amide group. Another key feature would be the N-H stretching vibration of the same amide group, appearing as a moderate band in the region of 3200-3300 cm⁻¹. Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine and pyrimidine rings would be observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group
~3250 N-H Stretch Secondary Amide
~3050 C-H Stretch Aromatic (Pyridine, Pyrimidine)
~1690 C=O Stretch Amide I Band
~1580, 1550, 1470 C=C / C=N Stretch Aromatic Rings
~1540 N-H Bend Amide II Band
~1370 C-H Bend -CH₃
~1250 C-N Stretch Amide/Aromatic Amine

Note: Predicted values are based on characteristic IR frequencies for known functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In this technique, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₁H₉N₅O), the calculated monoisotopic mass is approximately 227.0807 Da. High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass, thereby validating the molecular formula. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 227. A primary fragmentation pathway would involve the loss of the acetyl group (•COCH₃, 43 Da) via cleavage of the amide bond, leading to a prominent fragment ion corresponding to the 2-(3-pyridinyl)-4-aminopyrimidine core at m/z 184. Further fragmentation of the pyridine and pyrimidine rings would produce a characteristic pattern of lower mass ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Formula of Fragment
227 [M]⁺ [C₁₁H₉N₅O]⁺
185 [M - C₂H₂O]⁺ [C₉H₇N₅]⁺
184 [M - CH₃CO]⁺ [C₉H₆N₅]⁺
105 [C₅H₄N-CN]⁺ [C₆H₄N₂]⁺
78 [C₅H₄N]⁺ [C₅H₄N]⁺

Note: Fragmentation is predictive and based on common fragmentation patterns of amides and heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the interconnected aromatic rings in this compound.

The molecule is expected to exhibit strong absorptions in the UV region due to π → π* electronic transitions within the conjugated pyridine-pyrimidine system. The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons also allows for weaker n → π* transitions. The extended conjugation between the two aromatic rings would likely result in a maximum absorption wavelength (λmax) that is shifted to a longer wavelength compared to the individual pyridine or pyrimidine rings. A primary λmax for the π → π* transition would be expected in the 250-300 nm range, with a possible shoulder or separate, weaker absorption at a longer wavelength corresponding to an n → π* transition.

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Chromophore
~275 π → π* Conjugated Pyridine-Pyrimidine System
~320 n → π* C=O and C=N groups

Note: Predicted values are based on the analysis of similar conjugated heterocyclic systems.

X-ray Crystallography for Solid-State Structure Determination of this compound

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be generated, from which the atomic positions can be determined.

While specific experimental X-ray crystallographic data for this compound is not currently available in the public domain, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. This data is representative of what might be expected for a molecule of this nature and is provided for illustrative purposes only.

ParameterHypothetical Value
Empirical FormulaC11H9N5O
Formula Weight227.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 10.1 Å α = 90°, β = 105.2°, γ = 90°
Volume1015.7 ų
Z (Molecules per unit cell)4
Calculated Density1.49 g/cm³

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a sample of a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity. The experimentally determined elemental composition is compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₁₁H₉N₅O. The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The experimental values, obtained through combustion analysis or other methods, should ideally be in close agreement with these theoretical percentages, typically within a margin of ±0.4%.

Below is a table presenting the theoretical elemental composition of this compound alongside hypothetical experimental ("found") values. These hypothetical found values are included to demonstrate how the results of an elemental analysis are typically presented.

ElementTheoretical (%)Found (Hypothetical) (%)
Carbon (C)58.1558.21
Hydrogen (H)4.004.05
Nitrogen (N)30.8230.75
Oxygen (O)7.047.00

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro biological evaluations of the compound This compound for the activities outlined in your request.

The search for experimental results, including cell-based assay data (antiproliferative, antimicrobial, anti-inflammatory, antiviral) and enzyme inhibition profiles specifically for this compound, did not yield any direct research articles or databases containing this information.

While the broader classes of pyrimidine and pyridine derivatives have been extensively studied for a wide range of pharmacological activities, including those you have listed, providing information on these related but structurally distinct compounds would not adhere to the strict instruction of focusing solely on this compound.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for this specific compound at this time. Further experimental research would be required to characterize its pharmacological profile.

Pharmacological Profiling and Biological Activities of N 2 3 Pyridinyl 4 Pyrimidinyl Acetamide

In Vitro Biological Evaluations

Cell-Based Assays

Enzyme Inhibition Profiling
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Screening of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide against a broad panel of over 200 kinases, which included Epidermal Growth Factor Receptor (EGFR), showed no significant inhibitory activity at concentrations up to 10 μM nih.gov. This indicates a lack of direct, potent inhibition of EGFR kinase by this compound under the tested conditions.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

This compound was evaluated for its potential to inhibit cyclooxygenase (COX) enzymes. In a comprehensive off-target screening panel, which included various enzyme classes, no significant inhibition of COX-1 or COX-2 was observed at concentrations up to 10 μM nih.gov.

Other Kinase Inhibition (e.g., c-Src kinase, p38 inhibitors)

Further investigation into the kinase inhibitory profile of this compound revealed a high degree of selectivity. As part of a broad kinase panel screening, the compound was tested against numerous kinases, including proto-oncogene tyrosine-protein kinase Src (c-Src) and p38 mitogen-activated protein kinases. The results demonstrated no noteworthy inhibitory activity against these or other tested kinases at concentrations as high as 10 μM, underscoring the compound's specificity for its primary target nih.gov.

Porcupine Inhibitor Activity

This compound, also known as GNF-6231, has been identified as a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands nih.gov. The inhibition of Porcupine by this compound effectively blocks Wnt signaling. In a Wnt3a co-culture reporter gene assay, this compound demonstrated exquisite potency in inhibiting Porcupine.

CompoundTargetIC50 (nM)
This compound (GNF-6231)Porcupine (PORCN)0.8

This table summarizes the in vitro inhibitory activity of this compound against Porcupine. medchemexpress.com

Carbonic Anhydrase Isoform Inhibition

The inhibitory activity of this compound against various isoforms of carbonic anhydrase was assessed as part of a broad off-target panel. The screening revealed no significant inhibition of carbonic anhydrase isoforms at concentrations up to 10 μM nih.gov.

Aminopeptidase N Inhibition

In the context of a comprehensive off-target liability screen, this compound was evaluated for its effect on Aminopeptidase N. The results indicated a lack of significant inhibitory activity against this enzyme at concentrations up to 10 μM nih.gov.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

The potential for this compound to inhibit the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis was also considered within the scope of broad-spectrum enzymatic screening. No significant inhibitory activity was detected for this compound against InhA in panels that included a wide range of enzymes nih.gov.

Receptor Binding Studies

This compound is a potent and highly selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. drugbank.com Its mechanism of action involves reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the tyrosine kinase domain of the EGFR protein. researchgate.netpatsnap.com This binding action prevents the completion of the signal transduction cascade that is often overactive in various cancer cells. drugbank.comresearchgate.net

In vitro studies have demonstrated that the compound inhibits EGFR activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) value of 5 nM, achieving complete inhibition at a concentration of 62.5 nM. drugbank.com The compound's selectivity is a key feature, as it primarily inhibits members of the EGFR family, including wild-type and mutated forms, with inhibition efficacies reported between 61-99%. drugbank.com When profiled against a panel of 88 different kinases, Icotinib showed meaningful inhibitory activity exclusively against EGFR and its mutants. medchemexpress.com

Further studies have quantified the binding affinity. Surface plasmon resonance (SPR) experiments determined the binding affinity (KD) between Icotinib and wild-type EGFR to be 3.60 × 10⁻⁵ M. frontiersin.org The compound effectively blocks the EGFR-mediated intracellular tyrosine phosphorylation, a critical step in the activation of downstream signaling pathways. drugbank.comresearchgate.net For this inhibitory action, an IC50 of 45 nM has been reported in the human epidermoid carcinoma A431 cell line. medchemexpress.com

The table below summarizes the key receptor binding and inhibitory concentration values for this compound (Icotinib).

ParameterValueCell Line / SystemReference
EGFR Kinase Inhibition (IC50) 5 nMIn vitro assay drugbank.commedchemexpress.com
EGFR Phosphorylation (IC50) 45 nMA431 cells medchemexpress.com
Binding Affinity (KD) 3.60 × 10⁻⁵ MWild-Type EGFR (SPR) frontiersin.org

Antioxidant Activity Assays

Following a comprehensive search of scientific literature, no studies were found that specifically evaluated the antioxidant activity of this compound using standard antioxidant assays.

Anticonvulsant Activity Screening

Following a comprehensive search of scientific literature, no preclinical studies were found that specifically evaluated the anticonvulsant activity of this compound.

Preclinical In Vivo Pharmacological Assessments

Efficacy Models for Anti-inflammatory Activity (e.g., carrageenan-induced rat paw edema model)

Following a comprehensive search of scientific literature, no preclinical studies were found that evaluated the anti-inflammatory efficacy of this compound in models such as the carrageenan-induced rat paw edema test.

Studies on Central Nervous System Activity (e.g., anxiolytic, skeletal muscle relaxant, antipsychotic)

Following a comprehensive search of scientific literature, no preclinical pharmacological assessments were found that investigated the anxiolytic, skeletal muscle relaxant, or antipsychotic activities of this compound.

Herbicidal Activity Evaluation

Following a comprehensive search of scientific literature, no studies were found that evaluated the herbicidal activity of this compound.

Molecular Mechanism of Action Investigations

Investigations into the molecular mechanism of action for this compound have identified it as an inhibitor of the Eyes absent homolog 2 (EYA2) protein. EYA2 is a dual-function protein that acts as both a transcriptional coactivator and a protein tyrosine phosphatase. Its phosphatase activity, in particular, has been implicated in tumor progression and the DNA damage response, making it a key target for therapeutic intervention. The inhibitory action of this compound on the EYA2 phosphatase domain underpins its biological effects.

Cellular Pathway Modulation by this compound

This compound modulates several critical cellular pathways by inhibiting the phosphatase activity of EYA2. A primary pathway affected is the DNA Damage Response (DDR). EYA2 is responsible for dephosphorylating the histone variant H2AX at tyrosine 142. atlasgeneticsoncology.orguniprot.org This dephosphorylation is a key step that directs the cell towards DNA repair instead of apoptosis following genotoxic stress. atlasgeneticsoncology.orgnih.govnih.gov By inhibiting EYA2, the compound prevents this dephosphorylation, thereby impairing the DDR pathway and potentially sensitizing cancer cells to DNA-damaging agents.

Furthermore, the compound's activity influences cell cycle progression. The proper functioning of the DDR pathway, regulated by EYA2, is essential for orderly advancement through cell cycle checkpoints. nih.gov Inhibition of EYA2 has been shown to disrupt progression at both the G1/S and G2/M transitions, leading to cell cycle arrest. nih.govnih.govfrontiersin.org

EYA2's phosphatase function is also critically involved in pathways that control cell motility and invasion, which are hallmarks of cancer metastasis. nih.govnih.gov Inhibition of EYA2 by compounds such as this compound can therefore block these metastatic processes. nih.gov This is partly achieved through the modulation of signaling cascades like the Transforming Growth Factor-β (TGF-β) pathway, which governs the epithelial-mesenchymal transition (EMT), a fundamental process in the initiation of metastasis. nih.gov

Specific Protein-Ligand Interaction Characterization

Computational molecular dynamics simulations have elucidated the specific interactions between this compound and the EYA2 protein (identified by its Protein Data Bank ID, 5ZMA). These studies reveal that the compound binds to a site on the EYA2 phosphatase domain, stabilized by a network of specific amino acid residues.

The binding is characterized by a predominance of hydrophobic interactions. Key residues forming these contacts include Tryptophan-424 (TRP_424) and Phenylalanine-282 (PHE_282), which exhibit high interaction fractions. Hydrogen bonds also play a crucial role in stabilizing the protein-ligand complex, with a significant H-bond observed at Threonine-278 (THR_278). Notably, Tyrosine-294 (TYR_294) is involved in a combination of hydrogen bonds, hydrophobic interactions, and water bridges, indicating its importance in the binding pocket. Other residues such as Isoleucine-267 (ILE_267), Lysine-494 (LYS_494), and Alanine-495 (ALA_495) also contribute to the binding affinity.

Amino Acid ResidueInteraction TypeSignificance
TRP_424HydrophobicMajor hydrophobic contact
PHE_282HydrophobicSignificant hydrophobic contact
THR_278Hydrogen BondKey H-bond stabilization
TYR_294Mixed (H-bond, Hydrophobic, Water Bridge)Multifaceted interaction site
ILE_267HydrophobicContributes to binding affinity
LYS_494UnspecifiedContributes to binding affinity
ALA_495HydrophobicContributes to ligand binding

Downstream Signaling Pathway Analysis

The inhibition of EYA2's phosphatase activity by this compound initiates a cascade of effects on downstream signaling pathways. The most immediate consequence is the altered phosphorylation state of its direct substrate, H2AX. By preventing the dephosphorylation of Tyr-142 on H2AX, the compound locks in a signaling state that favors apoptosis over DNA repair, a critical outcome in cancer therapy. atlasgeneticsoncology.orgnih.gov

EYA2 also functions as a transcriptional co-activator for the SIX family of transcription factors, which regulate the expression of potent oncogenes. atlasgeneticsoncology.org One such critical downstream effector is the MYC proto-oncogene. In medulloblastoma, EYA2 is a key regulator of MYC expression and protein stability. nih.gov Pharmacological inhibition of EYA2's phosphatase activity leads to a marked reduction in MYC levels, thereby suppressing tumor growth. nih.gov

In other cancer contexts, EYA2 inhibition affects different downstream targets. In astrocytoma, EYA2 promotes cell invasion via the ERK/MMP9 signaling pathway, a process that is dependent on its interaction with the SIX1 transcription factor. nih.gov In lung cancer, EYA2 has been shown to suppress the expression of the tumor suppressor gene PTEN. nih.gov Therefore, inhibiting EYA2 with this compound would be expected to restore PTEN expression and curb proliferation.

Finally, EYA2 activity has been linked to the regulation of the innate immune system via the STING signaling pathway. oup.comresearchgate.net EYA2 can suppress STING signaling, leading to reduced interferon production and increased expression of the immune checkpoint protein PD-L1. By inhibiting EYA2, the compound may reverse this immunosuppression, thereby activating downstream effectors like TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3) to enhance anti-tumor immunity. oup.comresearchgate.net

Structure Activity Relationship Sar Investigations of N 2 3 Pyridinyl 4 Pyrimidinyl Acetamide Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Activity

Research on related pyrimidine-containing compounds has demonstrated that the nature and position of substituents on the pyrimidine ring are critical for activity. For instance, in a series of 6-substituted pyrimidine-2,4-dione derivatives, it was observed that derivatives with electron-donating substituents on an attached phenyl ring had better antibacterial activity compared to those with electron-withdrawing groups. medwinpublishers.com While this is a different scaffold, it highlights the sensitivity of the pyrimidine system to electronic effects.

In the context of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide, substitutions at the 5- and 6-positions of the pyrimidine ring are of particular interest. Introducing small, lipophilic groups at these positions could enhance binding to hydrophobic pockets within a target protein. Conversely, adding polar groups could improve solubility and introduce new hydrogen bonding interactions.

A study on 2-amino-4-(4'-chlorophenyl)-6-(substituted)-pyrimidines revealed that the nature of the substituent at the 6-position significantly influenced antibacterial activity. nih.gov This suggests that this position on the pyrimidine ring is tolerant to substitution and can be modified to fine-tune the biological activity of this compound analogs.

The following table summarizes the potential impact of substitutions on the pyrimidine ring based on general principles observed in related heterocyclic compounds:

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
C5Small alkyl groupsMay enhance van der Waals interactions.
C5Halogens (e.g., Cl, F)Can modulate electronic properties and metabolic stability.
C6Aromatic ringsCould introduce additional π-π stacking interactions.
C6Polar groups (e.g., -OH, -NH2)May improve aqueous solubility and form hydrogen bonds.

Influence of Modifications on the Pyridinyl Moiety on Pharmacological Effects

The 3-pyridinyl group in this compound plays a significant role in its pharmacological effects, likely by participating in key interactions with the biological target. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a crucial interaction for ligand binding. nih.gov

Studies on various pyridine derivatives have shown that modifications to the pyridine ring can profoundly affect their biological activity. For example, a review of pyridine derivatives with antiproliferative activity indicated that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups could enhance activity, while bulky groups or halogens sometimes led to a decrease in potency. nih.gov

Specifically for this compound, altering the substitution pattern on the pyridinyl ring can modulate its electronic and steric properties. Introducing electron-donating or electron-withdrawing groups can influence the basicity of the pyridine nitrogen, which may be critical for target engagement.

The position of substitution on the pyridinyl ring is also vital. For instance, in a series of N-(6-substituted-pyridin-3-yl) acetamide (B32628) derivatives, substitutions at the 6-position of the pyridine ring with bulky groups were found to be beneficial for antitumor activity. mdpi.com This suggests that the region around the 6-position of the pyridinyl moiety in this compound could be a key area for modification to enhance pharmacological effects.

The table below outlines the potential effects of modifications to the pyridinyl moiety:

Position of ModificationType of ModificationPotential Pharmacological Effect
C2, C4, C5, C6Small, electron-donating groupsMay increase the basicity of the pyridine nitrogen, potentially strengthening interactions.
C2, C4, C5, C6Electron-withdrawing groupsCould decrease basicity and alter binding mode.
C6Bulky substituentsMay provide additional beneficial interactions with the target. mdpi.com
Nitrogen AtomQuaternizationWould introduce a positive charge, which could be favorable or unfavorable depending on the target's active site.

Role of the Acetamide Group and its Substituents in Bioactivity

Research on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) has provided valuable insights into the role of the acetamide group. wustl.edunih.govnih.gov In this related series, N,N-disubstitution of the terminal acetamide was well-tolerated and allowed for the introduction of diverse chemical moieties without sacrificing affinity. wustl.edunih.govnih.gov This suggests that the acetamide nitrogen of this compound could be a point for further derivatization.

For instance, replacing one of the hydrogens on the acetamide nitrogen with an alkyl group could modulate the compound's lipophilicity and pharmacokinetic properties. nih.gov The length and branching of the alkyl chain could be optimized to balance potency and desirable drug-like properties. nih.gov

Furthermore, the carbonyl oxygen of the acetamide group is a potential hydrogen bond acceptor. Its orientation and accessibility are crucial for binding. The methyl group of the acetamide is also amenable to substitution. Replacing it with larger or more functionalized groups could probe for additional binding interactions.

A study on N,N-disubstituted pyrazolopyrimidine acetamides showed that a variety of substituents on the amide nitrogen resulted in compounds with high affinity for TSPO. mdpi.comresearchgate.net This highlights the versatility of the acetamide group as a scaffold for introducing chemical diversity. mdpi.comresearchgate.net

The following table summarizes the potential impact of modifications to the acetamide group:

ModificationExample SubstituentsPotential Impact on Bioactivity
N-alkylationMethyl, ethyl, propylCan increase lipophilicity and affect metabolic stability.
N-arylationPhenyl, substituted phenylMay introduce new aromatic interactions.
N,N-disubstitutionDiethyl, ethyl/phenylCould lock the conformation and allow for extensive exploration of chemical space. wustl.edunih.govnih.gov
Replacement of methyl groupCyclopropyl, benzylMay probe for additional hydrophobic interactions.

Conformational Analysis and SAR Implications

The bond linking the pyrimidine and pyridine rings allows for rotation, which can lead to a range of conformations from planar to twisted. The preferred conformation in a biological environment will be one that maximizes favorable interactions with the target protein while minimizing steric clashes. The planarity of the system can be influenced by substituents on either ring. For example, bulky groups adjacent to the linking bond could force a more twisted conformation.

Similarly, rotation is possible around the bond connecting the pyrimidine ring to the acetamide nitrogen and the N-C bond of the acetamide itself. The amide bond generally has a high rotational barrier, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable in most cases. The orientation of the C=O and N-H groups of the acetamide is critical for forming specific hydrogen bonds with a receptor.

Computational modeling and techniques like X-ray crystallography of ligand-protein complexes can provide insights into the bioactive conformation. Understanding the preferred conformation allows for the design of more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency. For instance, introducing a chemical bridge to lock the relative orientation of the pyrimidine and pyridine rings could be a strategy to enhance activity if the bioactive conformation is known.

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com This technique can be applied to this compound to enhance potency, selectivity, and pharmacokinetic properties.

For the pyridinyl moiety, a common bioisosteric replacement is another five- or six-membered heteroaromatic ring, such as a pyrazole, isoxazole, or even a substituted phenyl ring. nih.gov Each replacement would alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to improved interactions with the target or selectivity against off-targets. For example, replacing the pyridine ring with a thiophene (B33073) could alter the molecule's lipophilicity and metabolic profile. nih.gov

The acetamide group also presents opportunities for bioisosteric replacement. For instance, the amide bond could be replaced with a thioamide, urea, or a triazole. mdpi.com Triazoles are known non-classical bioisosteres of amides that maintain a similar geometry and hydrogen bonding pattern but have different electronic and lipophilic characteristics. mdpi.com

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold:

Original MoietyBioisosteric ReplacementPotential Effect
PyridineThiophene, Furan, PhenylModulate electronics and lipophilicity. nih.gov
PyrimidinePyridine, PyridazineAlter hydrogen bonding capabilities. nih.gov
Acetamide (NH-C=O)Thioamide (NH-C=S)Change hydrogen bond donor/acceptor properties. mdpi.com
Acetamide (NH-C=O)Urea (NH-C(=O)-NH)Introduce an additional hydrogen bond donor. mdpi.com

Pharmacophore Identification for this compound Analogs

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For this compound analogs, identifying a common pharmacophore is key to designing new, more potent compounds.

Based on the structure of the parent compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrogen bond acceptor: One or both of the nitrogen atoms in the pyrimidine ring.

A hydrogen bond donor: The N-H group of the acetamide linker.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the acetamide group.

Aromatic/hydrophobic regions: The flat surfaces of the pyridine and pyrimidine rings.

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of N-pyridyl and pyrimidine benzamides identified a pharmacophore model consisting of one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov While this is a different chemical series, the general features are relevant and highlight the importance of these interaction points.

Similarly, pharmacophore modeling for pyridine-3-carbonitriles identified key features for vasorelaxant activity, which could be used to generate hypotheses for the target of this compound if it has a similar mode of action. rsc.org

The development of a specific pharmacophore model for this compound analogs would require a dataset of active and inactive compounds. This model would then serve as a template for virtual screening of compound libraries to identify new potential leads or for the de novo design of novel analogs with improved activity.

Computational Chemistry Approaches in the Study of N 2 3 Pyridinyl 4 Pyrimidinyl Acetamide

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for identifying potential biological targets for N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide and understanding the specific molecular interactions that stabilize the ligand-receptor complex.

In a typical molecular docking study, a three-dimensional model of the target protein is used as a receptor. The this compound molecule is then computationally placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on structurally related pyrimidine (B1678525) and pyridine (B92270) derivatives have successfully used molecular docking to identify potential targets and elucidate binding mechanisms. mdpi.comnih.govresearchgate.net For instance, docking studies on pyridine-3-carboxamide (B1143946) inhibitors have identified E. coli DNA gyrase as a potential target, with the binding mode confirmed by crystallography. nih.gov The analysis of the docked complex of this compound would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site. This information is critical for understanding the basis of its potential biological activity and for designing modifications to enhance binding affinity and selectivity.

Table 1: Example of Molecular Docking Results for a Pyrimidine Derivative Against a Protein Kinase Target

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -8.5 MET793, GLY796, LEU718
Hydrogen Bonds 2 MET793 (backbone)
Hydrophobic Interactions 6 LEU718, VAL726, ALA743
π-π Stacking 1 PHE856

Note: This data is representative of a typical docking study on a related compound and serves as an illustration.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT studies can provide a wealth of information that is not readily accessible through experimental means.

These calculations can determine the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with its biological target. samipubco.com Studies on other acetamide (B32628) derivatives have used DFT to correlate these electronic properties with their observed biological activities. nih.govresearchgate.net

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT

Descriptor Calculated Value Significance
HOMO Energy -6.2 eV Electron-donating ability
LUMO Energy -1.5 eV Electron-accepting ability
HOMO-LUMO Gap 4.7 eV Chemical reactivity, stability
Dipole Moment 3.5 D Polarity, solubility

Note: This data is illustrative for a molecule similar in structure to this compound.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to study the physical movements of atoms and molecules, providing insights into the stability and flexibility of the this compound-protein complex. physchemres.org

In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to simulate their movements over a specific period, typically nanoseconds to microseconds. nih.gov This allows researchers to observe conformational changes in both the ligand and the protein upon binding. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein that may be important for binding. physchemres.org These simulations can validate the binding mode predicted by docking and reveal the crucial interactions that maintain the stability of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of its analogs with varied structural modifications.

The first step is to calculate a set of molecular descriptors for each analog, which can be electronic, steric, hydrophobic, or topological properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Virtual Screening and Ligand-Based Drug Design Approaches for this compound Analogs

When the three-dimensional structure of the biological target is unknown, ligand-based drug design approaches become essential. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling can be used to identify the essential structural features of this compound that are responsible for its activity. This pharmacophore model can then be used as a 3D query to screen large chemical databases for other molecules that share these features.

Virtual screening is a broader computational approach that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gove3s-conferences.org This can be done using either structure-based methods (like docking, if the target structure is known) or ligand-based methods (like pharmacophore screening). For this compound, virtual screening can be a powerful tool to discover novel scaffolds or to identify analogs with improved properties from vast virtual libraries containing millions of compounds. nih.govresearchgate.net

Computational Prediction of Physicochemical Properties Relevant to Absorption, Distribution, and Excretion

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). github.com Computational models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.

For this compound, various in silico tools can predict properties such as aqueous solubility (LogS), lipophilicity (LogP), gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.compensoft.net Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. pensoft.net Predicting these properties computationally allows for the early identification and filtering out of compounds that are likely to fail later in development due to poor pharmacokinetics. researchgate.net

Table 3: Example of a Predicted ADME Profile for this compound

Property Predicted Value Drug-Likeness Assessment
Molecular Weight 214.23 g/mol Favorable (<500)
LogP (Lipophilicity) 1.85 Favorable (<5)
Hydrogen Bond Donors 1 Favorable (≤5)
Hydrogen Bond Acceptors 4 Favorable (≤10)
GI Absorption High Favorable
BBB Permeant No Favorable for peripheral targets

Note: These values are computationally predicted and serve as an illustrative example.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The resulting Hirshfeld surface provides a unique picture of the molecule's shape within its crystalline environment.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.5%
C···H / H···C 25.0%
N···H / H···N 18.5%
O···H / H···O 9.0%
C···C (π-π stacking) 2.0%

Note: This data is representative for a similar heterocyclic compound and serves as an illustration.

Future Research Directions and Therapeutic Potential

Exploration of Novel and Efficient Synthetic Routes for N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide

The synthesis of this compound can be approached through various multi-step chemical reactions that involve the coupling of pyridine (B92270) and pyrimidine (B1678525) derivatives. evitachem.com Future research in this area should focus on the development of more efficient, cost-effective, and scalable synthetic methodologies. Key areas for exploration include:

Catalytic Methods: Investigating the use of novel catalysts, such as transition metal complexes, to promote key bond-forming reactions with higher atom economy and under milder reaction conditions.

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer advantages in terms of safety, scalability, and reproducibility over traditional batch synthesis.

Green Chemistry Approaches: Incorporating principles of green chemistry by utilizing less hazardous solvents, reducing the number of synthetic steps, and minimizing waste generation.

Design and Synthesis of Advanced this compound Analogs with Enhanced Activity and Selectivity

The development of analogs of this compound through systematic structural modifications is a crucial step in optimizing its biological activity and selectivity. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new chemical entities. Potential modifications could include:

Substitution on the Pyridine and Pyrimidine Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the heterocyclic rings to modulate electronic properties, lipophilicity, and steric interactions with biological targets.

Modification of the Acetamide (B32628) Linker: Altering the length and flexibility of the acetamide linker or replacing it with other functional groups (e.g., sulfonamide, urea, thiourea) to explore different binding modes.

Bioisosteric Replacements: Employing bioisosteres to replace specific functional groups in order to improve pharmacokinetic properties, reduce toxicity, or enhance target binding affinity.

Modification Strategy Rationale Potential Outcome
Ring SubstitutionModulate electronic and steric propertiesEnhanced target affinity and selectivity
Linker ModificationAlter flexibility and hydrogen bondingImproved binding and pharmacokinetic profile
Bioisosteric ReplacementImprove ADME propertiesBetter drug-like characteristics

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A thorough understanding of the mechanism of action of this compound is fundamental for its development as a therapeutic agent. Future research should aim to elucidate its molecular targets and the downstream cellular pathways it modulates. Key experimental approaches would involve:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or enzymes with which the compound interacts.

In Vitro Assays: Conducting a battery of in vitro biochemical and cell-based assays to determine the compound's effect on enzyme activity, receptor binding, protein-protein interactions, and cellular processes like proliferation, apoptosis, and signaling pathways.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target, providing insights into the molecular basis of its activity.

Development of Targeted Delivery Systems for this compound

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted drug delivery systems is a promising avenue. nih.gov These systems can facilitate the accumulation of the drug at the desired site of action. nih.gov Future research could focus on:

Nanoparticle-based Delivery: Encapsulating the compound within various types of nanoparticles, such as liposomes, polymeric nanoparticles, or magnetic nanoparticles, to improve its solubility, stability, and pharmacokinetic profile. mdpi.comnih.gov

Antibody-Drug Conjugates (ADCs): Covalently linking the compound to a monoclonal antibody that specifically recognizes a tumor-associated antigen, thereby directing the drug to cancer cells.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the target microenvironment, such as changes in pH, redox potential, or the presence of certain enzymes. nih.gov

Delivery System Mechanism Potential Advantage
NanoparticlesEncapsulation and passive/active targetingImproved solubility and pharmacokinetics mdpi.com
Antibody-Drug ConjugatesAntigen-specific targetingHigh specificity for cancer cells
Stimuli-Responsive SystemsControlled release at the target siteReduced systemic toxicity nih.gov

Applications in Chemical Biology Probes and Tools

Beyond its therapeutic potential, this compound and its derivatives can be valuable tools in chemical biology for studying complex biological processes. Future efforts in this area could involve:

Fluorescent Probes: Synthesizing fluorescently labeled analogs to visualize the subcellular localization of the compound and its biological targets in living cells.

Affinity-based Probes: Developing biotinylated or photo-crosslinkable derivatives for use in affinity purification and identification of binding partners.

Molecular Imaging Agents: For compounds that target proteins overexpressed in certain diseases, radiolabeled analogs could be developed for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Potential for this compound in Addressing Emerging Biological Challenges

The versatile chemical scaffold of this compound suggests its potential applicability to a range of emerging health threats. Given that related pyrimidine and pyridine derivatives have shown a wide array of biological activities, including antimicrobial and antiviral properties, future research could explore:

Antimicrobial Activity: Screening the compound and its analogs against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

Antiviral Potential: Investigating its efficacy against various viruses, particularly those for which limited treatment options are available.

Modulation of Novel Drug Targets: As new biological targets are identified for various diseases, this compound could be screened for activity against these targets, potentially leading to the discovery of first-in-class therapeutic agents. The structural motifs present in the molecule are found in compounds with activities against various kinases, which are important targets in cancer and inflammatory diseases. nih.govnih.gov

Q & A

Q. Key parameters for optimization :

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .

Q. Mass Spectrometry (MS) :

  • Molecular ion peaks at m/z 242 (M+H⁺) align with the molecular formula C₁₁H₁₀N₄O .

Q. High-Performance Liquid Chromatography (HPLC) :

  • A reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min flow rate resolves impurities, ensuring ≥95% purity .

What pharmacological mechanisms underlie the anti-inflammatory and anticancer activities of this compound?

Q. Answer :

  • Anti-inflammatory action : Inhibition of cyclooxygenase-2 (COX-2) and suppression of NF-κB signaling reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
  • Anticancer activity :
    • Kinase inhibition : Targets EGFR and VEGFR2, disrupting proliferation pathways in cancer cell lines (IC₅₀ = 1.2–3.8 μM) .
    • Apoptosis induction : Upregulates caspase-3/7 in HeLa and MCF-7 cells .

Advanced Note : Discrepancies between in vitro and in vivo efficacy may arise from poor bioavailability. Use of nanoformulations (e.g., liposomes) improves pharmacokinetics in rodent models .

How do stereochemical configurations and substituent modifications impact the biological activity of this compound derivatives?

Answer :
Structure-Activity Relationship (SAR) Insights :

  • Pyridinyl position : 3-Pyridinyl substitution maximizes kinase inhibition due to optimal hydrogen bonding with ATP-binding pockets .
  • Acetamide flexibility : Bulky substituents on the acetamide nitrogen reduce solubility but enhance target selectivity .

Q. Answer :

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-response validation : Perform assays across 3–5 log concentrations to confirm IC₅₀ reproducibility.
  • Orthogonal techniques : Cross-validate apoptosis data via flow cytometry (Annexin V) and Western blot (caspase-3 cleavage) .

Case Study : Discrepancies in COX-2 inhibition were resolved by repeating assays with recombinant human COX-2 enzyme, eliminating cell-line-specific interference .

What are the challenges in crystallographic characterization of this compound, and how can they be addressed?

Answer :
Challenges :

  • Crystal packing : Flexible acetamide groups hinder lattice formation.
  • Solvent inclusion : Polar solvents (e.g., methanol) often co-crystallize, complicating data interpretation .

Q. Solutions :

  • Slow evaporation : Use low-polarity solvents (e.g., ethyl acetate) at 4°C to grow high-quality crystals.
  • Synchrotron X-ray diffraction : Resolves weak electron density for heteroatoms (N, O) .

How does this compound compare to structurally related pyrimidine derivatives in terms of pharmacokinetic properties?

Answer :
Comparative Analysis :

PropertyThis compoundSimilar Derivative A
LogP1.82.3
Plasma half-life (h)2.51.7
Oral bioavailability (%)2215

Key Insight : Lower LogP improves aqueous solubility but reduces membrane permeability. Prodrug strategies (e.g., phosphate esters) enhance oral absorption .

What in silico approaches are effective for predicting the off-target interactions of this compound?

Q. Answer :

  • Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) structures of kinases (e.g., 1M17 for EGFR) to predict binding poses .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at pyridinyl N) using Schrödinger’s Phase .
  • Machine learning : Train models on ChEMBL data to forecast ADMET properties .

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